Cas no 433261-10-0 (5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate)

5-Methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate is a synthetic organic compound featuring a conjugated system incorporating both furan and thiophene moieties, linked via a propenoylphenyl bridge. This structure imparts unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceutical research. The presence of methoxy and carboxylate functional groups enhances its solubility and reactivity, facilitating further derivatization. Its extended π-conjugation suggests potential utility in optoelectronic materials or as an intermediate in heterocyclic synthesis. The compound’s well-defined stereochemistry (E-configuration) ensures consistency in reactivity, while its heteroaromatic components may contribute to biological activity in medicinal chemistry contexts.
5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate structure
433261-10-0 structure
Product name:5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate
CAS No:433261-10-0
MF:C19H14O5S
MW:354.376464366913
CID:6410846
PubChem ID:5734543

5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate
    • (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate
    • 2-Furancarboxylic acid, 5-methoxy-2-[1-oxo-3-(2-thienyl)-2-propen-1-yl]phenyl ester
    • F1190-0623
    • NCGC00336191-01
    • [5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
    • AKOS002164003
    • 433261-10-0
    • AB01331533-02
    • 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
    • Inchi: 1S/C19H14O5S/c1-22-13-6-8-15(16(20)9-7-14-4-3-11-25-14)18(12-13)24-19(21)17-5-2-10-23-17/h2-12H,1H3/b9-7+
    • InChI Key: YORQMNILJHRWHH-VQHVLOKHSA-N
    • SMILES: S1C=CC=C1/C=C/C(C1=CC=C(C=C1OC(C1=CC=CO1)=O)OC)=O

Computed Properties

  • Exact Mass: 354.05619472g/mol
  • Monoisotopic Mass: 354.05619472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • Boiling Point: 571.8±50.0 °C(Predicted)

5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1190-0623-2μmol
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
433261-10-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1190-0623-1mg
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
433261-10-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1190-0623-2mg
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
433261-10-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1190-0623-3mg
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
433261-10-0 90%+
3mg
$63.0 2023-05-17

Additional information on 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate

Introduction to 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate (CAS No. 433261-10-0)

5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate, a compound with the CAS number 433261-10-0, is a complex organic molecule that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a furan ring, a thiophene moiety, and a methoxy group, which contribute to its diverse biological activities and pharmacological properties.

The chemical structure of 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate is particularly intriguing due to the presence of multiple functional groups that can interact with various biological targets. The furan ring, known for its aromaticity and electron-donating properties, plays a crucial role in the compound's stability and reactivity. The thiophene moiety, on the other hand, is a heterocyclic aromatic ring that often confers enhanced lipophilicity and bioavailability to molecules containing it. The methoxy group, attached to the phenyl ring, further modulates the compound's electronic properties and can influence its binding affinity to specific receptors.

Recent studies have highlighted the potential of 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic effects. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate has also been investigated for its potential as an anticancer agent. A study published in the Cancer Research journal reported that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is thought to involve the modulation of key signaling pathways such as p53 and Bcl-2. These results indicate that 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate could be further explored as a novel anticancer agent with reduced side effects compared to traditional chemotherapeutics.

The synthetic route for preparing 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate has been well-documented in the literature. One common approach involves the condensation of 5-methoxyfuranone with 3-thiophenecarbaldehyde followed by esterification with phenol. This multi-step synthesis allows for the precise control of functional groups and can be optimized for large-scale production. The ability to synthesize this compound efficiently is crucial for advancing its preclinical and clinical development.

In terms of pharmacokinetics, preliminary studies have shown that 5-methoxy-2-(2E)-3-(thiophen-2-yl)prop-2-enoylphenyl furan-2-carboxylate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for oral administration. However, further research is needed to fully characterize its pharmacokinetic profile and optimize dosing regimens for different therapeutic applications.

The safety profile of 5-methoxy-2-(��E)-3-(thiophen-{D}y{l})prop-{D}e{n}oy{l}pheny{l} furan-{D}-carboxyla{t}e has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be required before it can advance to clinical trials.

In conclusion, 5-methoxy-{D}-({D}E){D}-{D}({D}y{D}-{D}){D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}-{D}, with CAS number {C}AS {N}o.{C}{A}{S}{N}{o}, represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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